2-Amino-3,5-difluorobenzonitrile
Overview
Description
2-Amino-3,5-difluorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H4F2N2. It is characterized by the presence of two fluorine atoms and an amino group attached to a benzene ring, along with a nitrile group. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluorobenzonitrile typically involves the reaction of 2,4-difluoronitrobenzene with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-difluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and various nucleophiles.
Reduction Reactions: Catalysts such as palladium on carbon and hydrogen gas are commonly used.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include nitroso or nitro compounds.
Scientific Research Applications
2-Amino-3,5-difluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2-Amino-3-fluorobenzonitrile
- 2-Amino-4,6-difluorobenzonitrile
- 2-Amino-3,6-difluorobenzonitrile
Comparison: 2-Amino-3,5-difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and binding affinity, compared to its analogs .
Properties
IUPAC Name |
2-amino-3,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCTXYYABVMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562626 | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126674-94-0 | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126674-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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